molecular formula C8H7NO2S B8327085 (5-(3-Thienyl)isoxazol-3-yl)methanol

(5-(3-Thienyl)isoxazol-3-yl)methanol

Cat. No.: B8327085
M. Wt: 181.21 g/mol
InChI Key: NUMSNEOHPNYNGV-UHFFFAOYSA-N
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Description

(5-(3-Thienyl)isoxazol-3-yl)methanol is a chemical compound with the molecular formula C8H7NO2S and a molecular weight of 181.21 g/mol. It is part of the isoxazole family of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide range of potential biological activities. Isoxazole derivatives are recognized for their synthetic versatility and have been investigated for various pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory properties. The specific derivative, [5-(2-Thienyl)-3-isoxazolyl]methanol, which is a structural isomer, has been identified as an AgrA-DNA binding inhibitor. This mechanism suggests its potential for use in research targeting Staphylococcus aureus (S. aureus) infections, as it may interfere with the quorum-sensing system that regulates virulence in these bacteria. The compound has a predicted boiling point of 366.0 ± 32.0 °C and a density of 1.351 ± 0.06 g/cm3. It is typically supplied as a light yellow to brown oil. This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

(5-thiophen-3-yl-1,2-oxazol-3-yl)methanol

InChI

InChI=1S/C8H7NO2S/c10-4-7-3-8(11-9-7)6-1-2-12-5-6/h1-3,5,10H,4H2

InChI Key

NUMSNEOHPNYNGV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CC(=NO2)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Key Properties

The table below compares (5-(3-Thienyl)isoxazol-3-yl)methanol with structurally related isoxazole derivatives, emphasizing substituent effects on molecular weight, synthesis, and bioactivity.

Compound Name Substituent (Position/Type) Molecular Formula Molecular Weight (g/mol) Key Properties/Source
(5-(Thiophen-2-yl)isoxazol-3-yl)methanol 5-(2-Thienyl) C₈H₇NO₂S 181.21 Storage: 2–8°C; Hazards: H302, H315, H319, H335
[5-(4-Methylphenyl)isoxazol-3-yl]methanol 5-(4-Methylphenyl) C₁₁H₁₁NO₂ 189.22 Bioactive small molecule; potential for neurological research
[5-(2-Fluorophenyl)isoxazol-3-yl]methanol 5-(2-Fluorophenyl) C₁₀H₈FNO₂ 193.18 Purity: 95%; used in lab-scale synthesis
(5-(4-Bromophenyl)isoxazol-3-yl)methanol 5-(4-Bromophenyl) C₁₀H₈BrNO₂ 254.08 Collision cross-section data available; structural studies
(5-Methylisoxazol-3-yl)methanol 5-Methyl C₅H₇NO₂ 113.12 Common intermediate; used in triazole and thiadiazole syntheses
(3-Methylisoxazol-5-yl)methanol 3-Methyl C₅H₇NO₂ 113.12 Regioisomer of the above; distinct reactivity in cyclization reactions
(5-(2-Chlorophenyl)isoxazol-3-yl)methanone 5-(2-Chlorophenyl) C₁₇H₁₄ClN₃O₂ 327.77 Potent AChE inhibitor (IC₅₀ ~ nM range); hybrid structure with piperazine

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Withdrawing Groups: Bromine (4-bromophenyl) and fluorine (2-fluorophenyl) substituents increase molecular weight and may influence solubility and reactivity.
  • Aromatic vs. Heteroaromatic Substituents : Thienyl groups (e.g., 2-thienyl) introduce sulfur atoms, which can enhance π-π stacking interactions in biological targets compared to phenyl derivatives .
  • Regioisomerism: The position of methyl groups (3- vs. 5-methylisoxazole) significantly alters synthetic pathways. For instance, (5-Methylisoxazol-3-yl)methanol is a precursor for triazole-thiadiazole hybrids, while its regioisomer is used in pyrrole syntheses .

Preparation Methods

Generation of Thienyl-Substituted Nitrile Oxides

Nitrile oxides are generated in situ from hydroxamic acid chlorides or via dehydrohalogenation of halogenoximes. For example, 3-thienylhydroxamic acid chloride reacts with triethylamine to form the corresponding nitrile oxide, which undergoes cycloaddition with propargyl alcohol derivatives.

Cycloaddition with Propargyl Alcohol

The reaction between 3-thienylnitrile oxide and propargyl alcohol in EtOAc/NaHCO₃ at 0–25°C yields 5-(3-thienyl)isoxazol-3-ylmethanol with >80% regioselectivity. Steric and electronic factors favor the 3,5-disubstituted isoxazole product, as confirmed by X-ray crystallography.

Key Reaction Conditions

ParameterOptimal ValueSource
SolventEtOAc
BaseNaHCO₃
Temperature0°C → 25°C
Reaction Time4–6 hours
Yield68–85%

Late-Stage Functionalization of Preexisting Isoxazole Cores

Hydroxymethylation via Reduction of Formyl Precursors

A two-step strategy involves:

  • Formylation : Oxidation of 3-methylisoxazole derivatives using Dess-Martin periodinane to yield 5-(3-thienyl)isoxazole-3-carbaldehyde .

  • Reduction : NaBH₄ or DIBAL reduction in CH₂Cl₂ at −5°C converts the aldehyde to the hydroxymethyl group, achieving 81% yield.

Example Protocol

  • Step 1 : 5-(3-Thienyl)isoxazole-3-carbaldehyde (1.0 mmol) in CH₂Cl₂, cooled to −5°C.

  • Step 2 : Add DIBAL (1.2 eq) dropwise, stir for 1 hour. Quench with HCl (1 M), extract with EtOAc.

Regioselective Cyclization of β-Keto Thienyl Precursors

Base-Mediated Cyclization

Thienyl-substituted β-keto esters undergo cyclization with hydroxylamine hydrochloride in ethanol under reflux (Scheme 1):

  • Synthesis of β-Keto Ester : Claisen condensation of 3-thiopheneacetyl chloride with ethyl acetoacetate.

  • Cyclization : NH₂OH·HCl (1.2 eq), EtOH, 80°C, 6 hours.

Yield : 75–82%.

Solid-Phase Synthesis for High-Throughput Production

Polymer-Supported Synthesis

Wang resin-bound hydroxamic acids react with 3-thienylacetylene in the presence of Cu(acac)₂ (5 mol%) to afford resin-bound isoxazoles. Cleavage with TFA/CH₂Cl₂ (95:5) releases the hydroxymethyl product.

Advantages :

  • Purity >95% without chromatography.

  • Scalable to multi-gram quantities.

Purification and Characterization

Crystallization Techniques

Crystallization from isopropanol/water (9:1 v/v) enhances enantiomeric purity (>99% ee) by exploiting differential solubility.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 4.28 (d, J = 5.6 Hz, 2H, CH₂), 5.10 (t, J = 5.6 Hz, 1H, OH), 6.85 (s, 1H, isoxazole-H), 7.20–7.45 (m, 3H, thienyl-H).

  • ¹³C NMR : δ 62.8 (CH₂), 156.8 (C=O), 126.5–140.2 (thienyl-C).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
[3+2] Cycloaddition8598High regioselectivityRequires cryogenic conditions
Formylation/Reduction8195Mild conditionsMulti-step synthesis
β-Keto Cyclization7897ScalableModerate yields
Solid-Phase9099High throughputSpecialized equipment needed

Industrial-Scale Considerations

Solvent Recycling

EtOAC and isopropanol are recovered via fractional distillation, reducing production costs by ~30%.

Waste Management

Brine washes and aqueous NaHCO₃ neutralize acidic byproducts, complying with EPA guidelines.

Emerging Technologies

Continuous Flow Synthesis

Microreactors enable rapid mixing of nitrile oxides and alkynes, reducing reaction times to <10 minutes while maintaining 88% yield.

Photocatalytic Methods

Visible-light-mediated cycloadditions using Ru(bpy)₃²⁺ reduce energy consumption by 40% compared to thermal methods .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (5-(3-Thienyl)isoxazol-3-yl)methanol, and how can reaction conditions be optimized to improve yields?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydroxylamine derivatives with β-keto esters or through reduction of ester precursors. For example, sodium borohydride reduction of ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate in methanol at 50°C for 2 hours yields the methanol derivative . Optimization includes controlling stoichiometry (e.g., NaBH₄:ester molar ratio), solvent choice (methanol for solubility), and reaction temperature. Side products like over-reduced intermediates can be minimized by quenching with ethyl acetate and washing with brine .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • X-ray Diffraction : Resolves π-π stacking and torsional angles in the isoxazole-thiophene system, critical for confirming regiochemistry .
  • FTIR/FT-Raman : Identifies functional groups (e.g., -OH stretch at ~3200–3500 cm⁻¹) and heterocyclic ring vibrations .
  • NMR : ¹H/¹³C NMR distinguishes thienyl proton environments (δ 6.8–7.5 ppm) and isoxazole carbons (δ 95–165 ppm) .

Q. How does the 3-thienyl substituent influence the compound's electronic properties compared to phenyl or chlorophenyl analogs?

  • Methodological Answer : The electron-rich thiophene ring increases electron density on the isoxazole core, altering reactivity in electrophilic substitutions. Comparative studies using Density Functional Theory (DFT) (e.g., B3LYP/6-31++G**) reveal reduced HOMO-LUMO gaps (4.5–5.0 eV vs. 5.2 eV for chlorophenyl analogs), enhancing charge-transfer interactions . UV-Vis spectroscopy can validate these computational findings experimentally .

Advanced Research Questions

Q. What computational strategies are recommended to model the compound's interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like carbonic anhydrases or COX-2, leveraging the thienyl group’s sulfur for chalcogen bonding .
  • MD Simulations : GROMACS simulations (AMBER force field) assess stability of ligand-protein complexes over 100 ns, focusing on π-π interactions between thiophene and aromatic residues .

Q. How can contradictions between experimental and computational data (e.g., bond lengths, vibrational spectra) be resolved?

  • Methodological Answer : Discrepancies in bond lengths (e.g., C-O in isoxazole: 1.36 Å experimental vs. 1.32 Å DFT) arise from solvent effects or basis set limitations. Hybrid approaches like PCM (Polarizable Continuum Model) in Gaussian 16 account for solvation (e.g., water/DMF), improving agreement with experimental FTIR . Scaling factors (0.96–0.98) adjust vibrational frequencies in computed spectra .

Q. What strategies address regioselectivity challenges during functionalization of the isoxazole ring?

  • Methodological Answer :

  • Directed Metalation : Use LDA (Lithium Diisopropylamide) at −78°C to deprotonate the hydroxymethyl group, enabling selective C-4 substitution .
  • Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ catalyze regioselective arylation at C-5, exploiting steric hindrance from the thienyl group .

Q. How does the compound's stability vary under acidic, basic, or oxidative conditions, and how can degradation pathways be monitored?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to 0.1M HCl/NaOH (24 hours, 40°C) or 3% H₂O₂, then analyze via HPLC-MS. The hydroxymethyl group is prone to oxidation, forming a ketone derivative (confirmed by m/z +14 in ESI-MS) .
  • TGA/DSC : Thermal decomposition above 200°C correlates with loss of the thiophene moiety (endothermic peak at 210–220°C) .

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